2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a sulfonamide group, which is known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the oxazole ring. The sulfonamide group is then introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce oxazolines.
Scientific Research Applications
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is unique due to its specific combination of an oxazole ring and a sulfonamide group. This combination imparts distinct antibacterial properties, making it a valuable compound for medicinal research and potential therapeutic applications.
Properties
CAS No. |
54080-57-8 |
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Molecular Formula |
C10H10N2O5S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-oxo-3-(2-oxopropyl)-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C10H10N2O5S/c1-6(13)5-12-8-4-7(18(11,15)16)2-3-9(8)17-10(12)14/h2-4H,5H2,1H3,(H2,11,15,16) |
InChI Key |
IGQWLWYOKWWVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O |
Origin of Product |
United States |
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